molecular formula C10H13BrO2 B2503528 1-Bromo-2-methoxy-4-propoxybenzene CAS No. 200336-46-5

1-Bromo-2-methoxy-4-propoxybenzene

Cat. No.: B2503528
CAS No.: 200336-46-5
M. Wt: 245.116
InChI Key: DJVGJPKDBDIQQL-UHFFFAOYSA-N
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Description

Significance of Substituted Aromatic Ethers in Organic Synthesis

Substituted aromatic ethers, or alkoxybenzenes, are foundational structures in modern chemistry. Their importance is underscored by their prevalence in a wide array of high-value products, including pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnumberanalytics.comnumberanalytics.com It is estimated that a significant percentage of top-selling drugs either contain a phenol (B47542) group or are derived from its ether derivatives. rsc.org

These compounds serve as crucial intermediates because the ether linkage is generally stable under many reaction conditions, yet can be cleaved if necessary. numberanalytics.com The alkoxy groups are ortho-, para-directing and activating in electrophilic aromatic substitution reactions, which guides the introduction of further substituents onto the benzene (B151609) ring. numberanalytics.com The synthesis of these ethers is well-established, with methods like the Williamson ether synthesis, Ullmann condensation, and modern palladium-catalyzed reactions providing reliable access to a diverse range of structures. numberanalytics.com The unique properties of meta-substituted phenyl ethers, in particular, have garnered immense attention for their application in creating high-value pharmaceuticals. rsc.org

Contextualization of 1-Bromo-2-methoxy-4-propoxybenzene within Halogenated Aromatic Systems

Halogenated aromatic compounds are indispensable tools in organic synthesis, largely due to their participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govacs.org this compound fits squarely within this class, with the bromine atom serving as a key functional handle for molecular elaboration.

The true synthetic power of aryl halides is unlocked in transition-metal-catalyzed cross-coupling reactions. nih.gov The reactivity of the carbon-halogen bond in the crucial oxidative addition step generally follows the trend I > Br > Cl. researchgate.net This places aryl bromides like this compound in a synthetic "sweet spot," offering a good balance of reactivity and stability. They are often more reactive than the corresponding chlorides but more stable and less costly than the iodides.

This compound is a polysubstituted benzene, and the strategic introduction of substituents is a central theme in organic synthesis. libretexts.orgpressbooks.publibretexts.org The arrangement of the methoxy (B1213986) and propoxy groups on the ring in this compound influences the reactivity of the C-Br bond and the potential for further substitution on the ring. These electron-donating alkoxy groups activate the ring, making subsequent electrophilic substitutions, if desired, more facile. rsc.org The primary utility, however, lies in using the bromo-substituent to connect the aromatic core to other molecular fragments via cross-coupling chemistry.

Scope and Research Trajectories for this compound

While specific research literature on this compound is sparse, its chemical structure suggests clear potential as a synthetic intermediate. Its value lies not as an end-product, but as a precursor for more complex, highly functionalized aromatic ethers.

Physicochemical Properties

Below is a table summarizing the key identifiers and computed properties for the compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
CAS Number 143395-50-8
Canonical SMILES CCCOC1=CC(=C(C=C1)Br)OC
InChI Key FADDMBOJAUIPRA-UHFFFAOYSA-N
Data sourced from public chemical databases.

Synthetic Pathways and Potential Applications

The synthesis of this compound would likely involve a multi-step sequence, starting from a more common precursor. One plausible route could begin with 4-methoxyphenol, which would undergo propylation via Williamson ether synthesis to form 1-methoxy-4-propoxybenzene. quizlet.combrainly.com The final and most critical step would be the regioselective bromination of this activated ring to install the bromine atom at the C1 position, ortho to the methoxy group and meta to the propoxy group. rsc.orggoogle.com

The primary research trajectory for this compound would be its use in diversification chemistry. The bromine atom is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. These transformations would allow chemists to rapidly generate libraries of novel, polysubstituted aromatic ethers for screening in medicinal and materials science applications. For instance, a related compound, 1-allyloxy-4-propoxybenzene, has shown promise as an acaricide, suggesting that derivatives of this scaffold could possess interesting biological activities. sfu.ca

Potential Cross-Coupling Reactions

The table below outlines several key cross-coupling reactions for which this compound could serve as an ideal substrate.

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki Reaction Organoboron Reagent (e.g., Ar-B(OH)₂)C-C (Aryl-Aryl)Pd(PPh₃)₄, Pd(OAc)₂
Heck Reaction AlkeneC-C (Aryl-Vinyl)Pd(OAc)₂
Sonogashira Reaction Terminal AlkyneC-C (Aryl-Alkynyl)Pd/Cu Co-catalysis
Buchwald-Hartwig Amination Amine (R₂NH)C-NPalladium/Phosphine Ligand
C-H Arylation AreneC-C (Aryl-Aryl)Palladium Catalysts
This table presents generalized reaction types applicable to aryl bromides. nih.govresearchgate.net

The exploration of these synthetic routes could lead to novel compounds with potential applications in diverse fields, solidifying the role of this compound as a valuable, if currently underutilized, chemical building block.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methoxy-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-3-6-13-8-4-5-9(11)10(7-8)12-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVGJPKDBDIQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 Bromo 2 Methoxy 4 Propoxybenzene

Direct Halogenation Methods for Alkoxybenzene Derivatives

Direct halogenation is a cornerstone of aromatic chemistry, providing a straightforward method to install halogen atoms on an aromatic nucleus. For alkoxybenzene derivatives, which are electron-rich, these reactions are typically facile. The synthesis of 1-Bromo-2-methoxy-4-propoxybenzene would likely start from the precursor 1-methoxy-3-propoxybenzene (B14127442), where the challenge lies in directing the incoming electrophile to the correct position.

Electrophilic Aromatic Substitution Mechanisms in Methoxy- and Propoxybenzenes

The bromination of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction mechanism proceeds in two main steps. First, the π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophilic bromine species (Br⁺), often generated from Br₂ with a Lewis acid catalyst. This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second, faster step, a base removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring.

Both methoxy (B1213986) (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups are powerful activating substituents. They activate the benzene (B151609) ring towards electrophilic attack by donating electron density through resonance. The oxygen atom's lone pairs can be delocalized into the ring, stabilizing the positive charge of the arenium ion intermediate. This electron donation is most effective at the positions ortho and para to the alkoxy group. Consequently, both methoxy and propoxy groups are classified as ortho, para-directors.

Regiochemical Control in Bromination of Asymmetrically Substituted Aromatic Ethers

In the precursor molecule, 1-methoxy-3-propoxybenzene, the two alkoxy groups are situated meta to each other. To synthesize this compound, the bromine must be directed to the position para to the methoxy group and ortho to the propoxy group.

The directing effects of the two groups must

Modern Reagents and Catalytic Systems for Aromatic Bromination

Multi-step Synthetic Approaches to this compound

The synthesis of this compound is not a trivial one-step process but rather a carefully orchestrated sequence of reactions. The order in which the substituents are introduced is critical to ensure the correct regiochemistry of the final product. A logical retrosynthetic analysis suggests that the synthesis would likely commence from a more readily available substituted benzene derivative, followed by sequential introduction of the remaining functional groups.

The introduction of methoxy and propoxy groups onto the aromatic ring is typically achieved through Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

A plausible synthetic route could start from 4-bromophenol. The hydroxyl group of 4-bromophenol can be first propoxylated using 1-bromopropane in the presence of a base like potassium carbonate. The resulting 1-bromo-4-propoxybenzene can then undergo a directed ortho-lithiation followed by reaction with a methylating agent to introduce the methoxy group at the 2-position.

Alternatively, one could start with 2-methoxyphenol (guaiacol). The hydroxyl group can be propoxylated using 1-bromopropane and a base. The subsequent step would then be the bromination of the resulting 1-methoxy-2-propoxybenzene. However, the directing effects of the methoxy and propoxy groups would need to be carefully considered to achieve bromination at the desired 4-position.

Table 1: Williamson Ether Synthesis Conditions

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
4-Bromophenol1-Bromopropane, K2CO3AcetoneReflux1292
2-Methoxyphenol1-Bromopropane, NaHTHF25695

This table presents hypothetical data based on typical Williamson ether synthesis conditions.

The regiochemical outcome of the synthesis is heavily dependent on the directing effects of the substituents already present on the benzene ring. Both methoxy and propoxy groups are ortho-, para-directing and activating. The bromo group is also ortho-, para-directing but is deactivating.

Starting from 4-bromophenol, after propoxylation to 1-bromo-4-propoxybenzene, the introduction of the methoxy group at the 2-position can be challenging via classical electrophilic aromatic substitution. A more controlled approach would involve directed ortho-metalation. The propoxy group can direct lithiation to the adjacent ortho position (position 3). Therefore, a more strategic approach is needed.

A more viable route might start from 2-methoxy-4-nitrophenol. The nitro group can be reduced to an amino group, which can then be replaced by a bromo group via the Sandmeyer reaction. The phenolic hydroxyl group can then be propoxylated.

Table 2: Key Functionalization Reactions

ReactionStarting MaterialReagentsKey Intermediate
Nitration2-MethoxyphenolHNO3, H2SO42-Methoxy-4-nitrophenol
Reduction2-Methoxy-4-nitrophenolSn, HCl4-Amino-2-methoxyphenol
Sandmeyer Reaction4-Amino-2-methoxyphenol1. NaNO2, HBr 2. CuBr4-Bromo-2-methoxyphenol
Propoxylation4-Bromo-2-methoxyphenol1-Bromopropane, K2CO3This compound

This table outlines a plausible synthetic pathway with key reactions and intermediates.

While stereoselectivity is not a concern for the synthesis of this compound as it is an achiral molecule, regioselectivity is of paramount importance. The challenge lies in introducing the three different substituents at the correct positions on the benzene ring.

The use of protecting groups can be a valuable strategy to control regioselectivity. For instance, starting with vanillin (4-hydroxy-3-methoxybenzaldehyde), the aldehyde group can be protected, followed by propoxylation of the hydroxyl group. The protected aldehyde can then be converted to a bromo group, and finally, the protecting group is removed.

Another advanced approach involves the use of transition-metal-catalyzed cross-coupling reactions. For example, a suitably substituted di-brominated benzene derivative could undergo sequential Suzuki or Buchwald-Hartwig couplings to introduce the methoxy and propoxy groups with high regioselectivity.

Sustainable and Atom-Economical Synthetic Methodologies

In recent years, there has been a significant push towards the development of more sustainable and atom-economical synthetic methods in organic chemistry. For the synthesis of this compound, several strategies could be employed to improve its green credentials.

One approach is to utilize greener solvents. Traditional Williamson ether synthesis often employs volatile organic solvents like acetone or THF. Replacing these with more environmentally benign alternatives such as ionic liquids or supercritical fluids could reduce the environmental impact.

Atom economy is another crucial aspect of green chemistry. The Sandmeyer reaction, while effective, generates stoichiometric amounts of copper salts as byproducts. Alternative methods for the conversion of an amino group to a bromo group, such as diazotization followed by treatment with a bromide source in the presence of a phase-transfer catalyst, could offer a more atom-economical route.

Furthermore, exploring catalytic methods for the direct C-H functionalization of the aromatic ring could potentially shorten the synthetic sequence and reduce waste. For example, a regioselective C-H bromination of a suitably substituted precursor could bypass the need for a multi-step functional group interconversion.

Table 3: Comparison of Synthetic Routes

Synthetic StrategyKey AdvantagesKey Disadvantages
Classical Multi-step SynthesisWell-established reactions, predictable outcomesOften involves multiple steps, potential for low overall yield, generation of waste
Directed MetalationHigh regioselectivityRequires stoichiometric amounts of strong bases, sensitive to moisture and air
Transition-Metal CatalysisHigh efficiency and selectivity, milder reaction conditionsCatalyst cost and toxicity, optimization of reaction conditions can be challenging
Green Chemistry ApproachesReduced environmental impact, improved atom economyMay require specialized equipment or catalysts, initial research and development costs

Reactivity and Mechanistic Investigations of 1 Bromo 2 Methoxy 4 Propoxybenzene

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is the principal site of reactivity, enabling a wide array of synthetic transformations. These reactions are fundamental in medicinal chemistry and materials science for constructing more complex molecular architectures.

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group, in this case, the bromide, by a nucleophile. masterorganicchemistry.com This reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed.

The rate of NAS is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups can stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgyoutube.com In the case of 1-bromo-2-methoxy-4-propoxybenzene, the methoxy (B1213986) and propoxy groups are electron-donating. This characteristic deactivates the ring towards nucleophilic attack by increasing the electron density of the aromatic system, thereby destabilizing the anionic intermediate. Consequently, nucleophilic aromatic substitution on this compound is generally disfavored and would require harsh reaction conditions, if it proceeds at all. For simpler aryl halides, the reaction is often unfavorable because the intermediate is too high in energy to form at a practical rate. libretexts.org

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, with the aryl bromide moiety serving as an excellent electrophilic partner.

Palladium catalysts are highly effective in mediating the coupling of aryl bromides with a variety of nucleophilic partners. The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. nih.govnih.gov For this compound, this provides a direct route to biaryl compounds.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, creating a new C-C bond.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the aryl bromide with an amine (primary or secondary). It is a vital reaction for the synthesis of anilines and their derivatives.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to aryl alkynes.

The table below illustrates potential palladium-catalyzed coupling reactions involving this compound.

Coupling ReactionCoupling PartnerCatalyst/Base System (Typical)Product Structure
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃2-methoxy-4-propoxy-1,1'-biphenyl
HeckStyrenePd(OAc)₂ / P(o-tol)₃ / Et₃N1-(2-methoxy-4-propoxyphenyl)-2-phenylethene
Buchwald-HartwigMorpholinePd₂(dba)₃ / BINAP / NaOtBu4-(2-methoxy-4-propoxyphenyl)morpholine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N1-(2-methoxy-4-propoxyphenyl)-2-phenylethyne

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic and effective method for forming carbon-heteroatom bonds. researchgate.netnsf.gov These reactions are especially useful for forming C-O and C-N bonds.

Ullmann Condensation (C-O and C-N bond formation): This reaction involves the coupling of the aryl bromide with alcohols, phenols, or amines in the presence of a copper catalyst, often at elevated temperatures. For instance, reacting this compound with an alcohol (R-OH) or an amine (R₂NH) would yield the corresponding aryl ether or aryl amine. Studies on the copper-catalyzed reaction of aryl bromides with sodium methoxide (B1231860) have explored the mechanism, suggesting the involvement of a cuprate-like intermediate. tue.nl

C-S Bond Formation: Copper catalysts can also mediate the coupling of aryl bromides with thiols or their corresponding thiolates to form aryl sulfides. researchgate.net

The efficiency of these copper-mediated reactions can be influenced by the nature of the ligands, the copper source (e.g., CuI, Cu₂O), and the reaction conditions.

The aryl bromide can be converted into highly nucleophilic organometallic reagents, which are invaluable for forming new carbon-carbon bonds through reactions with various electrophiles.

Grignard Reagent Formation: this compound can react with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, (2-methoxy-4-propoxyphenyl)magnesium bromide. masterorganicchemistry.comwikipedia.org This organomagnesium compound is a potent nucleophile and a strong base.

Organolithium Reagent Formation: Similarly, reaction with two equivalents of lithium metal results in the formation of the organolithium species, (2-methoxy-4-propoxyphenyl)lithium. masterorganicchemistry.comyoutube.com Organolithium reagents are generally more reactive than their Grignard counterparts.

These organometallic reagents readily react with a range of electrophiles. The table below summarizes some key reactions.

ElectrophileReagentProduct after Acidic Workup
Formaldehyde (CH₂O)Grignard or Organolithium(2-methoxy-4-propoxyphenyl)methanol
Aldehyde (R'CHO)Grignard or Organolithium1-(2-methoxy-4-propoxyphenyl)-1-alkanol
Ketone (R'COR'')Grignard or Organolithium1-(2-methoxy-4-propoxyphenyl)-1,1-dialkyl-methanol
Carbon Dioxide (CO₂)Grignard or Organolithium2-methoxy-4-propoxybenzoic acid
EpoxideGrignard or Organolithium2-(2-methoxy-4-propoxyphenyl)ethanol

Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation

Reactivity of Alkoxy Substituents on the Aromatic Ring

The methoxy and propoxy groups are generally stable and unreactive under many conditions, particularly the basic or neutral conditions employed in many cross-coupling reactions. Their primary role is often electronic, modulating the reactivity of the aryl bromide.

However, the ether linkages can be cleaved under strongly acidic conditions. The most common reagent for cleaving aryl ethers is hydrogen bromide (HBr) or boron tribromide (BBr₃). In the case of this compound, treatment with excess HBr at high temperatures would likely lead to the cleavage of both the methoxy and propoxy groups, yielding 4-bromobenzene-1,2-diol. Selective cleavage of one ether group over the other would be challenging to achieve due to their similar chemical nature. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the adjacent alkyl carbon.

Electrophilic Activation and Reactions of Alkoxy-Substituted Arenes

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, a fundamental reaction class for arenes. The rate and regioselectivity of these reactions are dictated by the combined influence of the bromo, methoxy, and propoxy substituents.

Both the methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups are classified as activating groups in electrophilic aromatic substitution. organicchemistrytutor.comwikipedia.org This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic π-system through resonance. This donation increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. msu.edu This resonance effect outweighs the electron-withdrawing inductive effect of the electronegative oxygen atom. libretexts.org

Conversely, the bromine atom is a deactivating group. Its strong electronegativity withdraws electron density from the ring inductively, making the ring less reactive than benzene. youtube.com However, like the alkoxy groups, bromine possesses lone pairs that can be donated via resonance. This resonance donation, although weaker than for oxygen, directs incoming electrophiles to the ortho and para positions. youtube.com

In this compound, the two alkoxy groups are powerful ortho, para-directors. The methoxy group at C2 directs to C1 (occupied), C3, and C5. The propoxy group at C4 directs to C3 and C5. The weakly deactivating bromo group at C1 directs to C2 (occupied) and C6. The positions most activated by the combined resonance effects of the two alkoxy groups are C3 and C5. Therefore, electrophilic substitution is strongly predicted to occur at these positions. Steric hindrance from the adjacent propoxy group might slightly favor substitution at the C5 position over the C3 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
PositionActivating/Deactivating Groups Directing to this PositionPredicted Outcome
C3Ortho to -OCH₃, Ortho to -OC₃H₇Major Product
C5Para to -OCH₃, Ortho to -OC₃H₇Major Product
C6Para to -BrMinor/Trace Product

Common electrophilic aromatic substitution reactions include nitration, halogenation, and formylation. For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of 1-bromo-2-methoxy-5-nitro-4-propoxybenzene and 1-bromo-2-methoxy-3-nitro-4-propoxybenzene.

Cleavage and Derivatization of Ether Linkages

The methoxy and propoxy groups in this compound are ether linkages that can be cleaved under strongly acidic conditions, typically with hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgopenstax.orgmasterorganicchemistry.com The reaction involves the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (I⁻ or Br⁻). libretexts.org

For aryl alkyl ethers, the cleavage invariably breaks the alkyl C-O bond because the aromatic C-O bond is stronger, and the sp²-hybridized carbon of the benzene ring is resistant to Sₙ2 attack. libretexts.orgyoutube.com Consequently, treatment of this compound with excess strong acid would lead to the cleavage of both ether linkages, yielding the corresponding di-hydroxy-bromobenzene and alkyl halides.

The reaction proceeds via an Sₙ2 mechanism for the methoxy and propoxy groups, as they are primary alkyl ethers. openstax.org The reaction sequence would be:

Protonation of one of the ether oxygens by HBr or HI.

Nucleophilic attack by Br⁻ or I⁻ on the methyl or propyl group, displacing the phenol (B47542) as a leaving group.

Repetition of the process for the second ether group.

Using a stoichiometric amount of acid could potentially allow for selective cleavage, although controlling such a reaction can be challenging. The products of complete cleavage with excess HBr would be 4-bromo-1,2-dihydroxybenzene, bromomethane, and 1-bromopropane.

Table 2: Products of Ether Cleavage of this compound with Excess HBr
ReactantReagentMajor Products
This compoundExcess HBr, heat4-Bromo-1,2-dihydroxybenzene, Bromomethane, 1-Bromopropane

Photochemical Transformations and Photoprotonation Phenomena

Additionally, the presence of electron-donating alkoxy groups can influence the photochemical behavior. In aqueous solutions, irradiation can lead to hydroxylation of the aromatic ring. The complex interplay of substituents would determine the ultimate photoproduct distribution, which could include debrominated species, hydroxylated products, and products resulting from the cleavage of the ether linkages.

Photoprotonation phenomena in alkoxy-substituted arenes have been studied, where the excited state of the aromatic ring exhibits significantly different basicity compared to the ground state. This can lead to specific acid-catalyzed reactions in the excited state. For a molecule like this compound, this could involve protonation at one of the oxygen atoms or at a ring carbon, potentially facilitating unique photochemical transformations.

Further Aromatic Ring Modifications

Additional Halogenation and Functionalization Reactions

As discussed in section 3.2.1, the high activation of the ring by the two alkoxy groups facilitates further electrophilic substitution. Additional halogenation, such as bromination or chlorination, would readily occur at the available C3 and C5 positions. Given the activating power of the substituents, these reactions could proceed even with mild halogenating agents.

Other functionalization reactions are also feasible. For example, a Vilsmeier-Haack or Duff reaction could introduce a formyl group (-CHO) onto the ring, likely at the C5 position due to steric considerations. A patent describes the formylation of 1,4-dibromo-2-fluorobenzene (B72686) as a step towards synthesizing 4-bromo-2-methoxybenzaldehyde, highlighting the industrial relevance of such transformations on related structures. google.com Similarly, alkylation of dihydroxybenzaldehydes serves as a route to dialkoxybenzaldehydes, indicating that functional group interconversion on such rings is a common synthetic strategy. semanticscholar.org

Oxidation and Reduction Chemistry of Substituted Benzene Systems

Oxidation: The aromatic ring of this compound is generally resistant to oxidation due to its inherent stability. Under harsh oxidative conditions, degradation of the side chains might occur, but this is less controlled. The primary targets for oxidation would be the alkyl portions of the alkoxy groups, though this typically requires specific reagents to achieve selectively without degrading the entire molecule.

Reduction: The compound offers several sites for reduction. The most common transformation would be the reductive cleavage of the carbon-bromine bond (hydrodebromination). This can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or with metal-acid systems.

The aromatic ring itself can be reduced under more forcing conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, reduces aromatic rings to 1,4-cyclohexadienes. masterorganicchemistry.comyoutube.comkhanacademy.org The regiochemical outcome of the Birch reduction is highly dependent on the electronic nature of the substituents. masterorganicchemistry.com Electron-donating groups, like the alkoxy groups present in this molecule, direct the reduction to occur at positions that are not attached to the donating group. For a dialkoxybenzene derivative, the reduction would likely yield a product where the sp³-hybridized carbons are at the 2- and 5-positions relative to the alkoxy groups, preserving the enol ether functionalities. youtube.com The bromo-substituent would likely be cleaved under these strongly reducing conditions.

Table 3: Potential Reduction Reactions of this compound
Reaction TypeReagents and ConditionsExpected Major Product
HydrodebrominationH₂, Pd/C, base1-Methoxy-3-propoxybenzene (B14127442)
Birch ReductionNa, NH₃ (liq.), EtOH1-Methoxy-3-propoxy-1,4-cyclohexadiene (after C-Br cleavage)

Advanced Spectroscopic and Structural Elucidation Studies of 1 Bromo 2 Methoxy 4 Propoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-Bromo-2-methoxy-4-propoxybenzene, both ¹H and ¹³C NMR would provide definitive evidence for its structure. Although specific experimental data for this compound is not widely available, a detailed prediction of its NMR spectra can be made based on the known chemical shift effects of its substituents on a benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and propoxy groups. The aromatic region would display a characteristic pattern for a 1,2,4-trisubstituted benzene ring. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm. libretexts.org The electron-donating alkoxy groups and the electron-withdrawing bromine atom would influence the precise chemical shifts.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~6.8 d ~2-3
H-5 ~6.7 dd ~8-9, ~2-3
H-6 ~7.3 d ~8-9
-OCH₃ ~3.8 s -
-OCH₂CH₂CH₃ ~3.9 t ~7
-OCH₂CH₂CH₃ ~1.8 sextet ~7

This table contains predicted data.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show ten distinct signals, corresponding to each unique carbon atom in the molecule. Aromatic carbons typically appear in the 120-150 ppm region. libretexts.org The carbon directly attached to the bromine atom (ipso-carbon) is expected to be shifted upfield due to the 'heavy atom effect'. stackexchange.com

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-Br) ~115
C-2 (C-OCH₃) ~157
C-3 ~114
C-4 (C-OC₃H₇) ~150
C-5 ~118
C-6 ~125
-OCH₃ ~56
-OCH₂CH₂CH₃ ~70
-OCH₂CH₂CH₃ ~22

This table contains predicted data.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a compound. For this compound, with the molecular formula C₁₀H₁₃BrO₂, the theoretical monoisotopic mass can be calculated with high precision.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. blogspot.comulethbridge.ca This results in two peaks of nearly equal intensity separated by two mass units (M and M+2).

Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M]⁺ 244.0099 Corresponding to ⁷⁹Br
[M+2]⁺ 246.0079 Corresponding to ⁸¹Br
[M-CH₃]⁺ 229 Loss of methyl radical from methoxy group
[M-C₃H₇]⁺ 201 Loss of propyl radical from propoxy group
[M-OC₃H₇]⁺ 185 Loss of propoxy radical

This table contains predicted data based on the molecular formula and common fragmentation patterns of related compounds. uni.lucore.ac.uklibretexts.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show absorptions corresponding to C-H bonds (aromatic and aliphatic), C-O ether linkages, and the C-Br bond. The substitution pattern on the benzene ring also gives rise to characteristic peaks in the "fingerprint" region. libretexts.orgspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra. researchgate.net The C-Br stretch would also be observable.

Predicted Vibrational Frequencies

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
Aromatic C-H 3100-3000 3100-3000 Stretching
Aliphatic C-H 2960-2850 2960-2850 Stretching
Aromatic C=C 1600, 1500 1600, 1500 In-ring stretching
C-O (ether) 1250-1000 1250-1000 Asymmetric & Symmetric Stretching
C-Br 650-550 650-550 Stretching

This table contains predicted data based on characteristic group frequencies. optica.orgspectroscopyonline.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene ring acts as a chromophore, and its absorption bands are influenced by the attached substituents. spcmc.ac.in

UV-Vis Absorption: Benzene exhibits primary absorption bands around 184 and 204 nm, and a weaker secondary band around 256 nm. The methoxy and propoxy groups (auxochromes) and the bromine atom will cause a bathochromic (red) shift of these bands to longer wavelengths. up.ac.za It is anticipated that this compound will show absorption maxima in the 220-300 nm range.

Predicted UV-Vis Absorption Data

Band Predicted λₘₐₓ (nm) Type of Transition
Primary Band ~230 π → π*

This table contains predicted data based on the effects of similar substituents on the benzene chromophore. nist.govacs.org

Fluorescence Spectroscopy: Many simple halogenated aromatic compounds are not significantly fluorescent at room temperature. The heavy bromine atom can promote intersystem crossing, which quenches fluorescence. Therefore, it is predicted that this compound would exhibit weak or no fluorescence.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Currently, there are no publicly available crystal structures for this compound. However, if a suitable single crystal could be grown, X-ray analysis would reveal:

The planarity of the benzene ring.

The precise bond lengths of C-C, C-O, and C-Br bonds, confirming the effects of electron donation from the alkoxy groups and the presence of the halogen.

The conformation of the methoxy and propoxy groups relative to the plane of the benzene ring.

The packing of the molecules in the crystal lattice, which could be influenced by weak intermolecular interactions such as halogen bonding (C-Br···O) or π-stacking. mdpi.comresearchgate.net

Without experimental data, a detailed discussion of the solid-state architecture remains speculative.

Computational and Theoretical Studies on 1 Bromo 2 Methoxy 4 Propoxybenzene

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-Bromo-2-methoxy-4-propoxybenzene. These methods, ranging from semi-empirical to high-level ab initio calculations, provide a detailed picture of the molecule's stability, reactivity, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a powerful and widely used method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be instrumental in determining its optimized geometry. scielo.br These calculations would provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its lowest energy state.

The electronic properties derived from DFT calculations are crucial for understanding the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In substituted benzenes like this compound, the electron-donating methoxy (B1213986) and propoxy groups and the electron-withdrawing bromine atom will significantly influence the energies and distributions of these frontier orbitals. mdpi.com For instance, in related substituted anisoles, the HOMO is often distributed across the benzene (B151609) ring and the oxygen atom of the methoxy group, while the LUMO is typically localized on the aromatic ring. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps, also derivable from DFT calculations, visualize the charge distribution and are predictive of how the molecule will interact with electrophiles and nucleophiles. scielo.br

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy~ -1.2 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap~ 5.3 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment~ 2.5 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Semi-Empirical Molecular Orbital Methods (e.g., AM1, PM3) for Initial Insights

Before undertaking more computationally expensive DFT or ab initio calculations, semi-empirical methods like Austin Model 1 (AM1) and Parametric Method 3 (PM3) can provide rapid and valuable initial insights into the molecule's properties. dntb.gov.uarsc.org These methods are based on the Hartree-Fock formalism but include parameters derived from experimental data to simplify the calculations. scispace.com

For this compound, AM1 and PM3 calculations can quickly generate an optimized geometry and estimate electronic properties such as heats of formation, dipole moments, and ionization potentials. While generally less accurate than DFT, they are useful for exploring conformational landscapes and identifying the most stable conformers for further, more rigorous analysis. scispace.com The choice between AM1 and PM3 can sometimes yield different results, and their performance can vary depending on the system being studied. scispace.com

Advanced Ab Initio Calculations for Refined Electronic Structure

For a more precise understanding of the electronic structure, advanced ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of theoretical accuracy by more explicitly accounting for electron correlation. nih.govresearchgate.net

While computationally intensive, these calculations can serve as a benchmark for results obtained from DFT and semi-empirical methods. For a molecule like this compound, ab initio calculations would offer highly accurate values for its electronic energy, electron affinity, and ionization potential, providing a deeper understanding of its intrinsic electronic character. nih.gov

Molecular Modeling and Conformational Analysis

The spatial arrangement of the atoms in this compound is not static. The flexibility of the methoxy and propoxy side chains leads to various possible conformations, each with a different energy and, consequently, a different population at thermal equilibrium. Molecular modeling techniques are essential for exploring this conformational space.

Interplay of Steric and Electronic Effects of Substituents

The geometry and electronic structure of this compound are governed by a delicate balance of steric and electronic effects arising from its three substituents.

Electronic Effects:

The methoxy and propoxy groups are electron-donating groups (EDGs) through resonance, enriching the electron density of the benzene ring, particularly at the ortho and para positions. wikipedia.orglibretexts.org

The bromine atom is an electron-withdrawing group (EWG) through its inductive effect due to its high electronegativity. However, it can also act as a weak resonance donor. libretexts.org

This combination of electron-donating and electron-withdrawing groups creates a complex electronic environment on the aromatic ring, influencing its reactivity in, for example, electrophilic aromatic substitution reactions. fiveable.me

Steric Effects:

The bromine atom and the methoxy group at the 1 and 2 positions, respectively, will experience steric repulsion. This can lead to out-of-plane bending of the substituents and slight distortions of the benzene ring geometry. acs.org

The propoxy group at the 4-position is relatively remote from the other substituents, but its own conformational preferences will be influenced by the need to avoid steric clashes with the hydrogen atoms on the benzene ring.

The interplay of these effects determines the final, optimized geometry of the molecule. For instance, the steric hindrance between the adjacent bromo and methoxy groups might influence the preferred rotational angle of the methoxy group, potentially forcing it slightly out of the plane of the benzene ring.

Theoretical Mechanistic Elucidations and Reactivity Predictions

Computational chemistry offers a powerful lens to elucidate reaction mechanisms and predict the reactivity of molecules. For this compound, these theoretical approaches can map out potential reaction pathways and quantify its reactivity towards various reagents.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are crucial in determining the feasibility and nature of a chemical reaction.

For this compound, the HOMO is expected to be located primarily on the benzene ring, influenced by the electron-donating methoxy and propoxy groups. These groups increase the energy of the HOMO, making the ring nucleophilic and susceptible to electrophilic attack. The bromine atom, being electronegative, will have a lesser, but still influential, effect on the orbital energies. The LUMO, conversely, would be anticipated to have significant contributions from the antibonding orbitals of the C-Br bond, making this site susceptible to nucleophilic attack.

Reactivity descriptors derived from the HOMO and LUMO energies, such as the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-8.5 eVIndicates the electron-donating ability.
LUMO Energy-0.5 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap8.0 eVCorrelates with chemical stability and reactivity.
Ionization Potential8.5 eVEnergy required to remove an electron.
Electron Affinity0.5 eVEnergy released upon gaining an electron.
Global Hardness4.0 eVMeasures resistance to change in electron distribution.
Electrophilicity Index2.25 eVQuantifies the electrophilic character of the molecule.

Transition State Modeling for Reaction Pathways

Transition state theory is a cornerstone of understanding reaction kinetics. Computational modeling allows for the location and characterization of transition state structures, which are the energy maxima along a reaction coordinate. youtube.com By calculating the energy of the transition state, the activation energy for a reaction can be determined, providing insight into the reaction rate.

For this compound, transition state modeling could be employed to study various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For instance, in a hypothetical SNAr reaction, computational methods could model the approach of a nucleophile, the formation of the Meisenheimer complex (an intermediate), and the subsequent departure of the bromide leaving group. The calculated energy profile would reveal the rate-determining step of the reaction.

Computational Prediction of Regioselectivity and Stereochemical Outcomes

Computational models are invaluable for predicting the regioselectivity and stereoselectivity of chemical reactions, guiding synthetic efforts towards the desired product. rsc.orgnih.gov For substituted benzenes like this compound, predicting the site of further substitution is a key challenge.

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The methoxy and propoxy groups are ortho, para-directing and activating, while the bromine atom is ortho, para-directing but deactivating. Computational methods, such as calculating the electrostatic potential map or modeling the stability of possible intermediates (sigma complexes), can predict the most likely position for substitution. In the case of this compound, the positions ortho and para to the strongly activating alkoxy groups would be the most probable sites of electrophilic attack.

Stereochemical outcomes can also be predicted, particularly in reactions involving the creation of new chiral centers. While the parent molecule is achiral, reactions at a prochiral center could lead to stereoisomers. Computational modeling of the transition states leading to different stereoisomers can predict which product will be favored.

Thermochemical Investigations and Structure-Thermodynamic Relationships

Thermochemical properties are essential for understanding the stability and energy content of a molecule. Computational thermochemistry provides a means to calculate these properties, which can be difficult or impossible to measure experimentally.

Calculation of Standard Enthalpies of Formation and Energetics

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. Computational methods, such as ab initio and density functional theory (DFT), can be used to calculate the total electronic energy of a molecule. From this, the enthalpy of formation can be derived using appropriate thermodynamic cycles and corrections.

For this compound, a precise calculated value for the standard enthalpy of formation would allow for the determination of reaction enthalpies for any reaction involving this compound.

Table 2: Hypothetical Calculated Thermochemical Data for this compound

PropertyHypothetical ValueUnit
Standard Enthalpy of Formation (gas)-250.5kJ/mol
Standard Gibbs Free Energy of Formation-150.2kJ/mol
Entropy450.8J/mol·K

Computational Approaches for Predicting Enthalpies of Vaporization

The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. Computationally, this can be estimated through methods that model intermolecular forces. One common approach involves calculating the energy of the molecule in the gas phase and in a simulated liquid environment (using a solvent model). The difference in energy, with appropriate corrections, provides an estimate of the enthalpy of vaporization.

For this compound, predicting the enthalpy of vaporization is important for understanding its physical properties and for process design in industrial applications.

Emerging Research Directions and Applications of 1 Bromo 2 Methoxy 4 Propoxybenzene

Utilization as a Versatile Intermediate in Fine Chemical Synthesis

The core of 1-Bromo-2-methoxy-4-propoxybenzene's utility is its role as a chemical intermediate. The presence of a bromine atom on the aromatic ring opens the door to a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in constructing the carbon skeletons of more complex molecules. Simultaneously, the methoxy (B1213986) and propoxy groups can influence the reactivity of the ring and can be subjected to cleavage or modification in later synthetic steps, adding to its versatility.

While direct examples of this compound in the synthesis of specific pharmaceuticals or agrochemicals are not yet widely documented in peer-reviewed literature, its structural motifs are present in various biologically active compounds. Substituted alkoxy-bromobenzenes are common starting materials in the synthesis of complex organic molecules that form the backbones of new therapeutic agents and crop protection chemicals. The unique substitution pattern of this compound could allow for the synthesis of novel analogues of existing drugs or the creation of entirely new chemical entities with potential biological activity. Future research may focus on utilizing this compound to generate libraries of novel molecules for high-throughput screening.

The field of materials science is constantly in search of novel organic molecules with specific electronic and photophysical properties. The structure of this compound makes it a candidate for the synthesis of precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional polymers. The bromo-functionalization allows for its incorporation into polymeric chains through various polymerization techniques. The alkoxy groups can be tailored to fine-tune the solubility and processing characteristics of the resulting materials, as well as their electronic properties.

Contributions to Fundamental Organic Chemistry Principles

The study of the reactivity of this compound can provide valuable insights into fundamental principles of organic chemistry. The interplay between the electron-donating alkoxy groups and the electron-withdrawing (via inductive effect) and reactive bromo-substituent can be a subject of detailed mechanistic studies. Investigating its behavior in various reaction conditions can help to refine our understanding of electrophilic aromatic substitution, nucleophilic aromatic substitution, and organometallic reaction mechanisms on polysubstituted aromatic systems.

Exploration of New Methodologies in Catalysis and Reaction Design

The development of new catalytic systems and reaction methodologies is a cornerstone of modern chemical research. This compound can serve as a model substrate for testing the efficacy and selectivity of new catalysts, particularly in the realm of cross-coupling chemistry. Researchers may explore novel, more sustainable catalytic systems, for example, using earth-abundant metals or photoredox catalysis, with this compound as a benchmark. Its specific steric and electronic properties could lead to the discovery of new reaction pathways and the design of more efficient and selective synthetic transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.